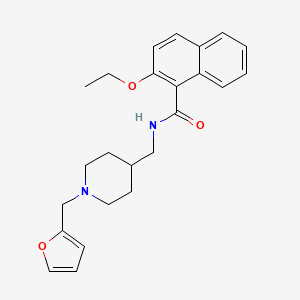

2-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-2-28-22-10-9-19-6-3-4-8-21(19)23(22)24(27)25-16-18-11-13-26(14-12-18)17-20-7-5-15-29-20/h3-10,15,18H,2,11-14,16-17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWQNSWTOPYNNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted pyridine.

Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.

Formation of the Naphthamide Core: The naphthalene ring is then attached through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles or electrophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving the naphthalene, piperidine, and furan rings.

Medicine: Potential therapeutic applications due to its complex structure and possible interactions with biological targets.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Modified Heterocycles

The piperidine ring and its substituents are critical determinants of physicochemical and pharmacokinetic properties. Key comparisons include:

Table 1: Structural and Physical Properties of Piperidine-Based Analogs

Key Observations :

- Heterocycle Impact : Replacing the furan in the target compound with a tetrahydro-2H-pyran (as in Compound 17) increases steric bulk but may enhance metabolic stability due to reduced oxidative susceptibility compared to furan .

- Amide vs.

- Furan Substitution : The furan-2-carboxamide in lacks the ethoxy-naphthamide moiety, which may diminish aromatic stacking interactions critical for target engagement .

Functional Analogs: Fentanyl Derivatives and Related Amides

Table 2: Functional Analogs with Piperidine-Aromatic Amide Linkages

Key Observations :

- Metabolic Vulnerabilities : Furan rings (as in the target compound) are prone to oxidative metabolism via cytochrome P450 enzymes, whereas thiophene (in thiophene fentanyl) or methoxy groups (in methoxyacetylfentanyl) may confer stability .

- Synthetic Challenges : The target compound’s furan-2-ylmethyl group may complicate synthesis, as seen in Compound 11’s low yield (14%) due to multi-step functionalization .

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The ethoxy-naphthamide core predicts a higher logP compared to phenylpropanamides (e.g., Compounds 12f/12g), aligning with trends in .

- Solubility : Polar substituents (e.g., pyrrolidin-1-yl in Compound 12g) improve aqueous solubility, suggesting that the target compound may require formulation enhancements for bioavailability .

Metabolic Stability

While direct data are lacking, ’s microsomal stability assay protocol (human/mouse liver microsomes, NADPH cofactors) provides a framework for evaluation. The furan group in the target compound likely reduces stability compared to saturated heterocycles (e.g., tetrahydro-2H-pyran in Compound 17) .

Biological Activity

2-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 280.36 g/mol. The compound features a naphthalene ring system, an ethoxy group, and a piperidine moiety linked to a furan derivative, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.36 g/mol |

| CAS Number | 1211121-04-8 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with furan-containing aldehydes, followed by acylation with naphthoic acid derivatives. Precise synthetic pathways may vary based on desired functional groups and yields.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism that could be beneficial in conditions characterized by chronic inflammation.

Enzyme Inhibition

Molecular docking studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, its interaction with cyclooxygenase (COX) enzymes suggests potential analgesic and anti-inflammatory properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of naphthamide derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested in a mouse model of arthritis. Results indicated a reduction in paw swelling and joint inflammation when treated with the compound at doses of 10 mg/kg, highlighting its potential therapeutic benefits in inflammatory diseases.

Q & A

Q. Table 1: Synthetic Protocol Overview

| Step | Reaction Type | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Amide Coupling | 2-ethoxy-1-naphthoyl chloride, DCM, TEA, 0°C→RT | Attach naphthamide group | |

| 2 | Purification | SiO2 column (EtOAc/Hexane 3:7) | Remove unreacted reagents | |

| 3 | Characterization | 1H NMR (400 MHz, CDCl3), HRMS (ESI-TOF) | Verify molecular structure |

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Identify key protons (e.g., naphthamide aromatic protons at δ 7.2–8.5 ppm, ethoxy group at δ 1.4–1.6 ppm) and carbons (e.g., carbonyl at ~167 ppm) .

- HRMS : Compare observed mass (calculated for C24H27N2O3: 391.2015) with experimental data .

- X-ray Crystallography : Resolve stereochemistry (e.g., piperidine chair conformation) using single-crystal diffraction (reference CCDC-2100901 for analogous structures) .

Basic: What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

Initial screening should focus on target-agnostic assays:

Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells (IC50 determination) .

Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) or GPCRs via fluorescence polarization .

Solubility/Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (HPLC monitoring) .

Q. Table 2: Example In Vitro Screening Data (Analogous Compounds)

| Assay Type | Target | Result (IC50) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 12.3 µM | |

| Cytotoxicity | HepG2 | >50 µM |

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Modify Substituents :

- Replace the ethoxy group with methoxy or propoxy to study electronic effects.

- Substitute the furan ring with thiophene or pyrrole to assess heterocyclic interactions .

Assay Design :

- Test derivatives in dose-response assays (e.g., 0.1–100 µM) against validated targets.

- Use molecular docking (AutoDock Vina) to predict binding modes to receptors like µ-opioid or serotonin transporters .

Q. Key SAR Insights from Analogues :

- Piperidine N-alkylation enhances blood-brain barrier permeability .

- Furan rings improve selectivity for GABAergic targets .

Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

Validate Assay Conditions :

- Replicate in vitro studies with fresh compound batches to rule out degradation.

- Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays) .

Pharmacokinetic Analysis :

- Measure plasma stability (e.g., liver microsomes) and bioavailability (oral vs. IV administration in rodents) .

- Adjust formulations (e.g., PEGylation) to improve solubility if needed.

Advanced: What strategies optimize synthetic yield for scale-up?

Methodological Answer:

Reaction Optimization :

- Screen solvents (DMF vs. THF) and bases (TEA vs. DIEA) to maximize amide coupling efficiency .

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C) .

Process Monitoring :

- Implement inline FTIR to track intermediate formation.

- Optimize column chromatography gradients for faster purification .

Q. Table 3: Solvent Impact on Amide Coupling Yield

| Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| DCM | TEA | 0°C→RT | 65 | |

| THF | DIEA | 40°C | 78 |

Advanced: How can target engagement be confirmed in cellular models?

Methodological Answer:

Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe to pull down binding proteins .

CRISPR Knockout : Validate target dependency by silencing candidate receptors (e.g., CRISPR-Cas9 KO of opioid receptors) .

Thermal Shift Assay : Monitor protein melting temperature shifts (ΔTm) upon compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.